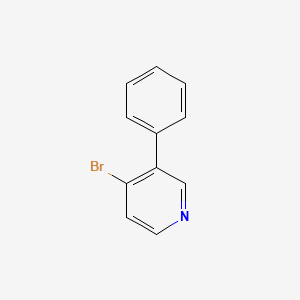

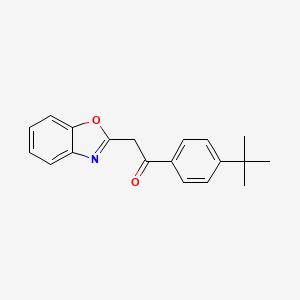

4-Bromo-3-phenylpyridine

説明

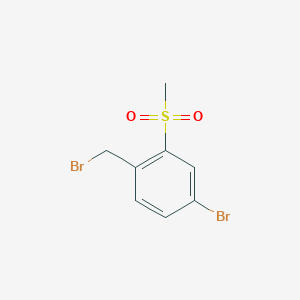

4-Bromo-3-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a phenyl group attached to the pyridine ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of 4-bromo-3-phenylpyridine-related compounds can be achieved through several methods. One approach involves the regioselective Suzuki cross-coupling reaction of 2,4-dibromopyridine with alkenyl(aryl) boronic acids, which allows for the introduction of carbon substituents at the 2-position of the pyridine ring, while retaining the bromine at the 4-position . Another method includes the self-condensation of 4-bromopyridine, which can lead to the formation of conjugated polymers with complex structures . Additionally, an improved synthesis of 4-bromo-2,2'-bipyridine has been reported, which is relevant for the synthesis of low-molecular-weight model compounds .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-phenylpyridine and its derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as space groups, lattice parameters, and molecular conformations . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with theoretical predictions, showing good agreement .

Chemical Reactions Analysis

4-Bromo-3-phenylpyridine can participate in a variety of chemical reactions. For instance, it can undergo cross-coupling reactions to form biaryls, which are important in the synthesis of antitumor antibiotics like streptonigrin and lavendamycin . The presence of the bromine atom makes it a versatile intermediate for further functionalization, as seen in the synthesis of copper(II) and oxido-vanadium(IV) complexes , and in the generation of pentasubstituted pyridines using halogen dance reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-phenylpyridine derivatives are influenced by their molecular structure. The vibrational spectra of these compounds have been studied using FTIR and FT-Raman spectroscopy, providing insights into their vibrational modes and the distribution of electron density across the molecule . Thermal analyses have revealed the decomposition stages of metal complexes derived from bromopyridine derivatives, which include ligand removal and thermal decomposition to metal oxides . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the reactivity and stability of these compounds .

科学的研究の応用

-

Medicinal Chemistry

- Application : The pyridine ring is a common scaffold found in many biologically active molecules. 4-Bromo-3-phenylpyridine could be explored for its potential interactions with biological targets, potentially leading to the development of new drugs.

- Results or Outcomes : The outcomes of such research would depend on the specific biological targets being investigated. If successful, it could lead to the development of new drugs.

-

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which can be synthesized from 4-Bromo-3-phenylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including vapor-phase reactions . The specific procedures would depend on the desired end product.

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application : Pyridinylimidazoles, such as 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole, are potent inhibitors of p38α mitogen-activated protein kinase . These inhibitors have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .

- Methods of Application : The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine and involves various chemical reactions .

- Results or Outcomes : The optimized synthesis strategy increased the overall yield from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .

-

Chemical Research

- Application : 4-Bromo-3-phenylpyridine is a chemical compound that can be used in various chemical research applications .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

-

Material Science

- Application : 4-Bromo-3-phenylpyridine can be used in the synthesis of various materials, including polymers and complex organic molecules .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

-

Electrophilic Aromatic Substitution

- Application : 4-Bromo-3-phenylpyridine can be used in electrophilic aromatic substitution reactions, a common method for functionalizing aromatic rings .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

Safety And Hazards

The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-bromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQXGXWAGCCGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376593 | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-phenylpyridine | |

CAS RN |

440112-20-9 | |

| Record name | 4-Bromo-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)